Lactonitrile
CAS No.: 42492-95-5
Cat. No.: VC13348740
Molecular Formula: C3H5NO
Molecular Weight: 71.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42492-95-5 |
|---|---|
| Molecular Formula | C3H5NO |
| Molecular Weight | 71.08 g/mol |
| IUPAC Name | 2-hydroxypropanenitrile |
| Standard InChI | InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 |
| Standard InChI Key | WOFDVDFSGLBFAC-UHFFFAOYSA-N |
| SMILES | CC(C#N)O |
| Canonical SMILES | CC(C#N)O |
| Boiling Point | 360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998) 221 °C |
| Colorform | YELLOW LIQUID Straw-colored liq |
| Flash Point | 170 °F (EPA, 1998) 76.6 °C 171 °F (77 °C) (closed cup) |
| Melting Point | -40 °F (EPA, 1998) -40 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Lactonitrile (IUPAC name: 2-hydroxypropanenitrile) has the molecular formula C₃H₅NO and a molar mass of 71.08 g/mol . Its structure consists of a three-carbon chain with a hydroxyl group (-OH) and a nitrile group (-CN) bonded to the central carbon (C2), classifying it as a cyanohydrin . This bifunctional configuration enables diverse reactivity, particularly in hydrolysis and condensation reactions.
Synthesis and Reaction Mechanisms
The industrial synthesis of lactonitrile involves the base-catalyzed addition of hydrogen cyanide (HCN) to acetaldehyde at low temperatures (-10 to 20°C) :
This exothermic reaction requires precise temperature control to minimize side products like crotonaldehyde, which forms via aldol condensation . Post-synthesis stabilization with sulfuric acid prevents decomposition into toxic hydrogen cyanide (HCN) .
Industrial Production and Purification Strategies
Advanced Purification Techniques
Recent patents describe methods to enhance lactonitrile purity for food and pharmaceutical applications. For instance, distilling raw acetaldehyde to remove high-boiling-point contaminants (>25°C) reduces impurities like crotonaldehyde to <300 ppm . Subsequent reaction with HCN in non-iron reactors minimizes metal-catalyzed degradation, achieving lactonitrile purities exceeding 99.5% .
Table 1: Key Physicochemical Properties of Lactonitrile
| Property | Value |
|---|---|
| Melting Point | -40.15°C |
| Boiling Point (17 mmHg) | 90°C |
| Density (20°C) | 0.991 g/mL |
| Vapor Pressure (25°C) | 15.9 Pa |
| Refractive Index (20°C) | 1.404 |
| Flash Point | 77°C (Closed Cup) |
| Solubility in Water | Miscible |
Stability and Decomposition Pathways
Thermal and Chemical Degradation
Lactonitrile decomposes exothermically above 90°C, releasing hydrogen cyanide (HCN)—a lethal gas with a 50% lethal concentration (LC₅₀) of 100–200 ppm in humans . Alkaline conditions accelerate this decomposition, necessitating storage in acidic or neutral environments .
Reactivity Hazards
The compound reacts violently with strong oxidizers (e.g., peroxides) and undergoes hydrolysis in aqueous bases to form lactate salts and ammonia . These reactions pose significant risks in industrial settings, mandating inert atmospheres and corrosion-resistant equipment .
Industrial and Emerging Applications
Lactic Acid and Ethyl Lactate Production
Over 80% of lactonitrile is consumed in lactic acid synthesis via sulfuric acid hydrolysis :
Lactic acid derivatives, such as ethyl lactate, are widely used as green solvents in electronics manufacturing and food flavoring .
Toxicity and Regulatory Considerations
Acute and Chronic Health Effects
Lactonitrile is classified as an extremely hazardous substance by the U.S. EPA due to its rapid absorption through skin and mucous membranes . Acute exposure causes:
-
Respiratory failure via inhibition of cytochrome c oxidase .
-
Neurological effects, including seizures and coma, within minutes of inhalation .
Chronic exposure may lead to thyroid dysfunction and metabolic acidosis .
Table 2: Provisional Toxicity Values for Lactonitrile
| Endpoint | Value (mg/kg/day) |
|---|---|
| Oral Reference Dose (RfD) | 0.003 |
| Inhalation Reference Concentration (RfC) | 0.02 mg/m³ |
| Cancer Risk | Not Classifiable |
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